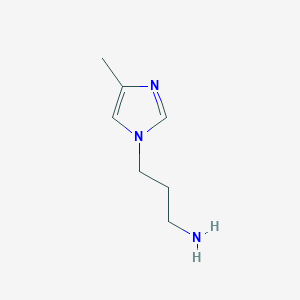

3-(4-methyl-1H-imidazol-1-yl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylimidazol-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7-5-10(6-9-7)4-2-3-8/h5-6H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQQCZZHUZGXKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567297 | |

| Record name | 3-(4-Methyl-1H-imidazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78881-20-6 | |

| Record name | 3-(4-Methyl-1H-imidazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 3 4 Methyl 1h Imidazol 1 Yl Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine in solution. Through one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons, while the ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The chemical shifts (δ) are influenced by the electronic effects of the imidazole (B134444) ring and the primary amine group.

The ¹H NMR spectrum is characterized by distinct signals for the imidazole ring protons, the propyl chain protons, the methyl group, and the amine protons. ipb.pt The imidazole protons typically appear in the aromatic region of the spectrum. researchgate.net The aliphatic protons of the propyl chain are observed as multiplets, with their chemical shifts influenced by their proximity to the electronegative nitrogen atoms of the imidazole ring and the terminal amine group. The amine protons often appear as a broad singlet, and their chemical shift can be variable due to hydrogen bonding and exchange with the solvent. docbrown.info

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each of the seven unique carbon atoms in the molecule. The carbons of the imidazole ring resonate at lower field due to their aromatic character, while the aliphatic carbons of the propyl chain and the methyl group appear at a higher field. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine

| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Imidazole H-2 | ~7.5 - 7.7 | ~135 - 138 |

| Imidazole H-5 | ~6.7 - 6.9 | ~115 - 118 |

| Imidazole C-2 | - | ~135 - 138 |

| Imidazole C-4 | - | ~133 - 136 |

| Imidazole C-5 | - | ~115 - 118 |

| 4-Methyl (-CH₃) | ~2.1 - 2.3 | ~12 - 15 |

| Propyl N-CH₂- | ~3.9 - 4.1 (t) | ~42 - 45 |

| Propyl -CH₂-CH₂-CH₂- | ~1.9 - 2.1 (quint) | ~30 - 33 |

| Propyl -CH₂-NH₂ | ~2.6 - 2.8 (t) | ~38 - 41 |

| Amine (-NH₂) | Variable (broad s) | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine, COSY would show a clear correlation pathway along the propyl chain, connecting the N-CH₂ protons to the central CH₂ protons, which in turn would correlate with the terminal CH₂-NH₂ protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com This technique provides an unambiguous link between the ¹H and ¹³C assignments. For instance, it would show a cross-peak connecting the methyl proton singlet to the methyl carbon signal and individual cross-peaks for each CH₂ group in the propyl chain. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons over two to three bonds. youtube.com This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:

A correlation from the N-CH₂ protons of the propyl chain to carbons C-2 and C-5 of the imidazole ring, confirming the point of attachment.

Correlations from the methyl protons to carbons C-4 and C-5 of the imidazole ring.

Correlations between protons and carbons along the propyl chain, further confirming its structure.

Table 2: Expected Key 2D NMR Correlations

| Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) or Protons (¹H) | Information Gained |

| COSY | Propyl N-CH₂- | Propyl -CH₂-CH₂-CH₂- | Confirms adjacent protons in the propyl chain. |

| COSY | Propyl -CH₂-CH₂-CH₂- | Propyl -CH₂-NH₂ | Confirms adjacent protons in the propyl chain. |

| HSQC | Imidazole H-2 | Imidazole C-2 | Assigns C-2. |

| HSQC | Imidazole H-5 | Imidazole C-5 | Assigns C-5. |

| HSQC | 4-Methyl (-CH₃) | 4-Methyl (-CH₃) | Assigns the methyl carbon. |

| HMBC | Propyl N-CH₂- | Imidazole C-2, C-5 | Confirms N-1 substitution on the imidazole ring. |

| HMBC | 4-Methyl (-CH₃) | Imidazole C-4, C-5 | Confirms position of the methyl group at C-4. |

| HMBC | Imidazole H-2 | Imidazole C-4, C-5 | Confirms imidazole ring structure. |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides direct information about the functional groups present in the molecule by probing their characteristic vibrational modes (stretching, bending, etc.).

The IR spectrum of 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine would be dominated by features characteristic of a primary amine and a substituted imidazole ring. The N-H stretching vibrations of the primary amine group are expected to appear as a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations from the aromatic imidazole ring and the aliphatic propyl and methyl groups would be observed just below and above 3000 cm⁻¹. The imidazole ring C=C and C=N stretching vibrations typically appear in the 1500-1650 cm⁻¹ region. A key feature would be the N-H bending (scissoring) vibration of the primary amine group around 1590-1650 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | Imidazole Ring | 3000 - 3150 | Medium |

| C-H Stretch (Aliphatic) | Propyl, Methyl | 2850 - 3000 | Strong |

| C=N and C=C Stretch | Imidazole Ring | 1500 - 1650 | Medium |

| N-H Bend (Scissoring) | Primary Amine | 1590 - 1650 | Medium |

| C-H Bend (Aliphatic) | Propyl, Methyl | 1350 - 1470 | Medium |

| C-N Stretch | Amine, Imidazole | 1000 - 1250 | Medium |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns. The molecular formula of 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine is C₇H₁₃N₃, corresponding to a monoisotopic mass of approximately 139.11 Da.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 139. The fragmentation pattern is highly predictable for this structure. For aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a characteristic and often dominant fragmentation pathway. libretexts.org This would result in the formation of the [CH₂NH₂]⁺ ion at m/z 30, which is expected to be the base peak in the spectrum. docbrown.info Other significant fragments would arise from cleavage at different points along the propyl chain or from the imidazole ring itself.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 139 | [C₇H₁₃N₃]⁺ (Molecular Ion) | Electron ionization of the parent molecule. |

| 110 | [C₆H₈N₂]⁺ | Loss of the ethylamine (B1201723) radical (•CH₂CH₂NH₂) from [M]⁺. |

| 96 | [C₅H₈N₂]⁺ | Cleavage of the propyl chain at the Cβ-Cγ bond. |

| 82 | [C₄H₆N₂]⁺ (4-methyl-1H-imidazol-1-yl cation) | Cleavage of the entire aminopropyl group. |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage at the Cα-Cβ bond of the amine. (Likely Base Peak) |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

While no specific crystal structure for 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine has been detailed in the reviewed literature, analysis of similar structures allows for a robust prediction of its solid-state characteristics. researchgate.netnih.gov X-ray crystallography provides definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's preferred conformation in the solid state.

It is expected that the molecule would crystallize in a common space group, such as monoclinic P2₁/c. researchgate.net The crystal packing would be dominated by intermolecular hydrogen bonds. The primary amine group (-NH₂) serves as an excellent hydrogen bond donor, while the pyridine-like nitrogen (N-3) of the imidazole ring is a strong hydrogen bond acceptor. This would likely lead to the formation of extensive hydrogen-bonding networks, such as chains or sheets, linking the molecules together in the crystal lattice. nih.gov The conformation of the propyl chain would likely adopt a staggered or anti-periplanar arrangement to minimize steric hindrance.

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Visible spectroscopy probes the electronic transitions within a molecule. The principal chromophore in 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine is the 4-methyl-imidazole ring. Imidazole and its derivatives typically exhibit strong absorption in the UV region due to π → π* electronic transitions within the aromatic system. researchgate.net

The expected spectrum would show a strong absorption band with a maximum wavelength (λ_max) around 215-230 nm. researchgate.net The aminopropyl substituent acts as an auxochrome, which may cause a slight shift in the λ_max and a change in the molar absorptivity compared to unsubstituted 4-methyl-imidazole. A weaker n → π* transition associated with the non-bonding electrons on the nitrogen atoms may also be present but is often obscured by the more intense π → π* transition. researchgate.net

Table 5: Expected UV-Visible Absorption Data

| Chromophore | Expected λ_max (nm) | Type of Transition |

| 4-Methyl-imidazole Ring | ~215 - 230 | π → π* |

Computational and Theoretical Investigations of 3 4 Methyl 1h Imidazol 1 Yl Propan 1 Amine

Quantum Chemical Calculations: Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. From this, a wealth of information regarding its stability, reactivity, and spectroscopic characteristics can be derived.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. tandfonline.com It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Geometry Optimization: The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. For 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to find the geometry that corresponds to the minimum energy on the potential energy surface. tandfonline.com This process provides precise values for bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties. The optimized geometry of the imidazole (B134444) ring and the propanamine side chain, including the relative orientation of the methyl group, can be accurately determined.

Vibrational Frequency Analysis: Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation predicts the frequencies of the fundamental modes of vibration of the molecule. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and the accuracy of the computational method. nih.gov Each vibrational mode corresponds to a specific type of atomic motion, such as stretching of C-H, N-H, and C-N bonds, or bending of various angles within the molecule. For 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine, characteristic vibrational frequencies for the imidazole ring modes and the aliphatic side chain vibrations would be predicted.

Table 1: Representative Predicted Geometrical Parameters and Vibrational Frequencies for an Imidazole Derivative (Illustrative) (Note: The following data is illustrative for a substituted imidazole and not specific to 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine, as specific published data for this exact molecule is not available.)

| Parameter | Calculated Value | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|---|

| C=N bond length (Å) | 1.34 | N-H stretch | 3500 |

| C-N bond length (Å) | 1.38 | C-H stretch (aromatic) | 3100 |

| C-C bond length (Å) | 1.53 | C-H stretch (aliphatic) | 2950 |

| C-N-C bond angle (°) | 108.5 | C=N stretch | 1650 |

| N-C-C bond angle (°) | 112.0 | Imidazole ring stretch | 1480 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density within a molecule. acadpubl.eu It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing interactions that result from the overlap of an occupied bonding or lone pair orbital with an adjacent unoccupied anti-bonding orbital. nih.gov

Computational methods can predict various spectroscopic parameters with a reasonable degree of accuracy.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine. nih.gov These predictions can aid in the assignment of experimental NMR spectra and can be used to confirm the structure of the molecule. The calculated chemical shifts are often in good agreement with experimental values, especially when a suitable reference compound is used.

IR Spectroscopy: As mentioned earlier, vibrational frequency analysis provides the theoretical IR spectrum. The calculated frequencies and their corresponding intensities can be used to generate a simulated IR spectrum, which can be compared with the experimental spectrum for validation of the structure. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interaction Studies

While quantum chemical calculations are excellent for studying the properties of a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes and interactions with the surrounding environment, such as a solvent.

For 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine, MD simulations can be used to explore its conformational landscape. The propanamine side chain has several rotatable bonds, and MD simulations can reveal the preferred conformations of this chain and the timescale of transitions between them. Furthermore, by including explicit solvent molecules (e.g., water) in the simulation, the interactions between the compound and the solvent can be studied in detail. This includes the formation and breaking of hydrogen bonds between the amine and imidazole groups and water molecules, which is crucial for understanding its solubility and behavior in an aqueous environment. pensoft.net Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the stability and flexibility of the molecule. nih.gov

Molecular Docking and Binding Energy Predictions for Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arabjchem.org It is widely used in drug discovery to predict how a small molecule, such as 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine, might interact with a biological target, typically a protein or a nucleic acid. mdpi.com

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various orientations and conformations and then scoring these poses based on a scoring function that estimates the binding affinity. The results of a docking study can provide a plausible binding mode for the ligand and an estimate of its binding energy. researchgate.net This information can be used to identify potential biological targets for 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the ligand-receptor complex. researchgate.net

Table 2: Illustrative Molecular Docking Results for an Imidazole-Based Inhibitor (Note: This data is hypothetical and for illustrative purposes, as specific docking studies for 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine against a particular target are not publicly available.)

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase A | -7.5 | Asp184, Lys72 | Hydrogen Bond |

| Protein Kinase A | -7.5 | Val57, Leu173 | Hydrophobic Interaction |

| Cyclooxygenase-2 | -6.8 | Arg120, Tyr355 | Hydrogen Bond, Pi-Cation |

| Cyclooxygenase-2 | -6.8 | Val523, Leu352 | Hydrophobic Interaction |

Computational Contributions to Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD)

The computational data generated for 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine can be valuable in both structure-based drug design (SBDD) and ligand-based drug design (LBDD).

Structure-Based Drug Design (SBDD): In SBDD, the three-dimensional structure of the biological target is known. The results from molecular docking studies of 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine can be used to guide the design of new, more potent analogs. For example, if docking reveals that the amine group forms a crucial hydrogen bond with the target, new derivatives could be designed to optimize this interaction. Similarly, if there is an unoccupied hydrophobic pocket in the binding site, modifications could be made to the molecule to fill this pocket and increase binding affinity.

Ligand-Based Drug Design (LBDD): In LBDD, the structure of the target is unknown, and the design of new molecules is based on the properties of known active compounds. The calculated properties of 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine, such as its shape, electronic properties (e.g., electrostatic potential), and pharmacophoric features (e.g., hydrogen bond donors and acceptors), can be used to develop a pharmacophore model. This model can then be used to screen virtual libraries of compounds to identify new molecules with similar properties that are also likely to be active.

Chemical Reactivity and Derivatization Strategies for 3 4 Methyl 1h Imidazol 1 Yl Propan 1 Amine

Nucleophilic Reactivity of the Primary Amine and Imidazole (B134444) Nitrogen Atoms

The presence of two nitrogen atoms with available lone pairs of electrons imparts nucleophilic character to 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine. The primary amine at the terminus of the propyl chain and the sp2-hybridized nitrogen (N-3) of the imidazole ring are the principal sites of nucleophilic attack.

Amine Protonation Behavior and Salt Formation

The basicity of 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine is attributed to both the primary amine and the imidazole ring. The primary amine typically exhibits a pKa value in the range of 9-10, making it a stronger base than the imidazole ring. For comparison, the pKa of the conjugate acid of imidazole is approximately 7. youtube.com The N-3 nitrogen of the imidazole ring is the more basic of the two imidazole nitrogens due to the localization of its lone pair in an sp2 hybrid orbital, which is not part of the aromatic sextet.

Protonation will preferentially occur at the more basic primary amine, forming a primary ammonium (B1175870) salt. In a sufficiently acidic medium, a second protonation can occur at the N-3 position of the imidazole ring, resulting in the formation of a dicationic species. This protonation behavior is analogous to that of histamine (B1213489), which also possesses a primary amine and an imidazole ring and exists as a monocation at physiological pH, with the potential for dication formation in more acidic environments. nih.govresearchgate.net

Consequently, 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine readily forms stable salts with various inorganic and organic acids. For instance, it is commercially available as a dihydrochloride (B599025) salt, confirming its ability to be protonated at both basic centers. chiralen.com The formation of these salts is a common strategy to improve the compound's solubility in aqueous media and enhance its stability for storage and handling.

Table 1: Predicted pKa Values for the Conjugate Acids of 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine

| Functional Group | Predicted pKa |

| Primary Amine | ~9.5 - 10.5 |

| Imidazole Ring (N-3) | ~6.5 - 7.5 |

Note: These are estimated values based on analogous structures and may vary depending on the prediction software and conditions.

Reactions with Electrophiles and Acylating Agents for Functionalization

The primary amine group is a potent nucleophile and readily reacts with a wide range of electrophiles. This reactivity is a cornerstone for the derivatization of 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine.

Alkylation: The primary amine can be alkylated by reaction with alkyl halides, a process that can proceed to form secondary, tertiary amines, and even quaternary ammonium salts. acs.org The reaction conditions, such as the stoichiometry of the reactants and the nature of the base and solvent, can be controlled to favor mono-, di-, or tri-alkylation. For instance, the use of a large excess of the amine can favor mono-alkylation.

Acylation: The primary amine undergoes facile acylation with acylating agents such as acid chlorides and acid anhydrides to form stable amide derivatives. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. The resulting amides are generally less basic and less nucleophilic than the parent amine.

Table 2: Examples of Reactions of the Primary Amine with Electrophiles

| Electrophile/Acylating Agent | Reaction Type | Product Type |

| Alkyl Halide (e.g., CH₃I) | Alkylation | Secondary/Tertiary Amine, Quaternary Ammonium Salt |

| Benzoyl Chloride | Acylation | N-Benzoyl Amide |

| Acetic Anhydride | Acylation | N-Acetyl Amide |

Functionalization of the Imidazole Ring and Substitution Reactions

The imidazole ring in 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The existing substituents, the N-propylamine and the 4-methyl group, influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns on the Imidazole Moiety

The imidazole ring is an activated system for electrophilic aromatic substitution. The N-1 propyl substituent and the C-4 methyl group are both electron-donating groups, further activating the ring towards electrophilic attack. The directing effects of these substituents generally favor substitution at the C-2 and C-5 positions of the imidazole ring. The C-2 position is often the most reactive site in 1-alkylimidazoles due to its electronic properties.

The N-propylamine substituent, being an alkyl group attached to a nitrogen atom, is an activating ortho-, para-director in typical aromatic systems. In the context of the imidazole ring, this would translate to activation of the C-2 and C-5 positions. The C-4 methyl group is also an activating ortho-, para-director, which would further enhance the reactivity of the C-2 and C-5 positions. Therefore, electrophilic substitution on 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine is expected to occur preferentially at the C-2 and C-5 positions.

Halogenation and Subsequent Cross-Coupling Methodologies (e.g., at the 4-position of the imidazole)

Halogenation of the imidazole ring provides a versatile handle for further functionalization through cross-coupling reactions. While electrophilic halogenation would likely occur at the more activated C-2 or C-5 positions, selective halogenation at a specific position, such as C-4, would require a more targeted approach, potentially involving directed metalation or the use of a pre-functionalized imidazole precursor.

Once a halogen atom is introduced onto the imidazole ring, for instance at the 4-position to create a 4-halo-1-(3-aminopropyl)-imidazole derivative, it can be utilized in various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is a powerful tool for forming carbon-carbon bonds. wikipedia.orglibretexts.org This methodology would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the imidazole ring, leading to a diverse array of derivatives. researchgate.net

Table 3: Potential Cross-Coupling Reactions of a 4-Halo-imidazole Derivative

| Cross-Coupling Reaction | Coupling Partner | Resulting Bond |

| Suzuki-Miyaura | Arylboronic acid | Imidazole-Aryl |

| Stille | Organostannane | Imidazole-Aryl/Alkenyl |

| Heck | Alkene | Imidazole-Alkenyl |

| Sonogashira | Terminal alkyne | Imidazole-Alkynyl |

Structural Modifications and Linker Chemistry at the Propane (B168953) Chain

Derivatization of the propane chain can be achieved through various synthetic strategies. For instance, if a suitable precursor with a functional group on the propyl chain is used in the synthesis of the parent molecule, this functionality can be further manipulated. Examples of such modifications could include the introduction of hydroxyl groups, additional amino groups, or conversion of the amine to other functional groups.

Furthermore, the primary amine itself can serve as a starting point for extending the linker. For example, reaction with a bifunctional electrophile could allow for the attachment of another molecular fragment, effectively using the propane chain as a spacer in the design of more complex molecules such as ligands for metal complexes or bioactive compounds. While specific examples for 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine are not extensively documented, the principles of functionalizing aminopropyl linkers in other heterocyclic systems are well-established and can be applied here. lboro.ac.uk

Stereochemical Considerations in the Derivatization and Reaction Pathways of 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine

The compound 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine is an achiral molecule as it does not possess a stereocenter. However, stereochemical considerations become highly relevant during its derivatization, as reactions involving either the primary amine or the imidazole ring can lead to the formation of new chiral centers. The spatial arrangement of substituents around these newly formed stereocenters can have a profound impact on the biological activity and physicochemical properties of the resulting derivatives. Therefore, controlling the stereochemical outcome of such reactions is a critical aspect of synthetic strategies involving this compound.

The primary amine group is a key site for introducing chirality. For instance, reaction with a chiral carboxylic acid to form an amide will result in the formation of diastereomers if the chiral acid is enantiomerically pure. The relative configuration of the newly formed stereocenter can be influenced by the structure of the chiral acid and the reaction conditions. Similarly, reductive amination with a prochiral ketone or aldehyde can generate a new stereocenter at the carbon atom adjacent to the nitrogen. The use of chiral reducing agents or chiral catalysts can direct the reaction towards the preferential formation of one enantiomer over the other.

Another avenue for introducing stereocenters is through reactions involving the imidazole ring, although this is less direct for this particular molecule. More commonly, the existing amine functionality can be used to direct the stereoselective functionalization of other parts of a larger molecule into which 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine has been incorporated.

In the absence of direct studies on the stereoselective derivatization of 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine, analogies can be drawn from stereoselective reactions of other primary amines, particularly those containing heterocyclic moieties. For example, the enantioselective Michael addition of primary amines to α,β-unsaturated ketones, catalyzed by chiral organocatalysts, is a well-established method for creating chiral β-amino ketones. nih.govbeilstein-journals.org In such reactions, the amine forms a transient chiral enamine with the catalyst, which then attacks the Michael acceptor with high facial selectivity. nih.govbeilstein-journals.org

The following table presents data from a study on the primary amine-catalyzed enantioselective 1,4-Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones, which serves as an illustrative example of the high degree of stereocontrol achievable in reactions involving a heterocyclic amine analogue.

Data is analogous and illustrative of stereocontrol in reactions of heterocyclic amines. beilstein-journals.org

Furthermore, the use of chiral auxiliaries is a powerful strategy for diastereoselective reactions. iupac.orgresearchgate.net By temporarily attaching a chiral auxiliary to the amine group of 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine, subsequent reactions, such as alkylations or additions, can be guided to occur on a specific face of the molecule. The auxiliary can then be cleaved to yield the desired enantiomerically enriched product.

In Vitro Biological Interactions and Mechanistic Insights of 3 4 Methyl 1h Imidazol 1 Yl Propan 1 Amine and Derivatives

Ligand-Target Interaction Studies (Preclinical)

Receptor Binding Affinity and Selectivity Profiling (e.g., Histamine (B1213489) H3/H4 Receptors, Dopamine (B1211576) D3 Receptor, Cannabinoid 1 Receptor)

Derivatives of the imidazole-propanamine scaffold have been profiled against various G-protein coupled receptors (GPCRs), demonstrating notable affinity and selectivity for key therapeutic targets.

Histamine H3/H4 Receptors: The imidazole (B134444) ring is a core component of histamine, making it a logical starting point for designing ligands for histamine receptors. A series of imidazole-containing carbamates, structurally related to the core compound, were tested for their affinity at human histamine H3 (hH3R) and H4 (hH4R) receptors. Many of these compounds displayed significant affinity for the hH3R, with Kᵢ values below 100 nM. nih.gov For selected compounds, the affinity for the hH4R was moderate to weak, with Kᵢ values ranging from 118 to 1460 nM, indicating a degree of selectivity for the H3 receptor subtype. nih.gov In another study, a dual-acting ligand, 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine, which incorporates a different heterocyclic amine but shares a propyl linker, showed a Kᵢ of 25 nM at the hH3R. nih.gov

Dopamine D3 Receptor: The dopamine D3 receptor (D3R) is a target for substance use disorders and other neuropsychiatric conditions. rsc.org The 4-methyl-imidazole moiety has been incorporated into D3R ligand design. rsc.org Studies on various D2-like receptor ligands have shown that many compounds exhibit a preference for the D3R subtype. arctomsci.com For instance, the benzamide (B126) derivative HY-3-24 was found to be a highly potent and selective D3R ligand, with a Kᵢ value of 0.67 ± 0.11 nM for the human D3R, compared to a Kᵢ of 86.7 ± 11.9 nM for the D2R, representing approximately 129-fold selectivity. tbzmed.ac.ir While not direct derivatives of 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine, these findings highlight the utility of related scaffolds in achieving high D3R affinity and selectivity. The established pharmacophore for high-affinity D3R antagonists often includes a protonatable amine and specific aromatic interactions, which can be achieved with imidazole-containing structures. nih.gov

Cannabinoid 1 Receptor: The cannabinoid 1 (CB1) receptor is another important GPCR target in the central nervous system. mdpi.com Despite the broad investigation of imidazole derivatives against various receptors, specific binding affinity data for 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine derivatives at the CB1 receptor were not prominently featured in the reviewed literature. Research on CB1 ligands often focuses on distinct structural classes, such as classical and non-classical cannabinoids or aminoalkylindoles. nih.govmdpi.com

Enzyme Inhibition Mechanisms and Kinetics (e.g., Heme Oxygenase-1, Acetylcholinesterase, Pin1, Phosphodiesterase)

The imidazole moiety is a key pharmacophore for enzyme inhibition, primarily due to the ability of its nitrogen atom to coordinate with metal ions in enzyme active sites.

Heme Oxygenase-1 (HO-1): HO-1 is an enzyme implicated in cancer cell survival and chemoresistance, making it a therapeutic target. The core structure, 3-(1H-imidazol-1-yl)propan-1-amine, has been used as a building block in the synthesis of novel HO-1 inhibitors. semanticscholar.orgjst.go.jp The inhibitory mechanism involves the imidazole nitrogen coordinating the ferrous iron of the heme group within the HO-1 binding pocket. researchgate.net A study of new imidazole-based compounds reported IC₅₀ values in the micromolar range. One derivative showed an IC₅₀ of 28.8 µM against HO-1, though it was more potent against the HO-2 isoform (IC₅₀ = 14.4 µM), indicating that selectivity can be modulated by structural modifications. researchgate.net

Acetylcholinesterase (AChE): AChE inhibitors are used in the management of Alzheimer's disease. Imidazole derivatives have been explored for this activity. For example, a series of imidazole-thiazole hybrids were synthesized and evaluated as inhibitors of AChE and butyrylcholinesterase (BuChE). frontiersin.org Kinetic studies of AChE inhibitors are crucial for understanding their mechanism. Inhibition can be of different types, such as partial non-competitive, mixed-type, or competitive, which can be determined using Dixon and Lineweaver-Burk plots. mdpi.comajms.iq Novel benzimidazole (B57391) derivatives have shown potent AChE inhibitory activity, with one compound exhibiting an inhibition percentage (95.386%) comparable to the standard drug galantamine. nih.gov Another study on 1,3,4-thiadiazole (B1197879) derivatives reported potent AChE inhibition in the nanomolar range, with the most active compound having an IC₅₀ of 1.82 ± 0.6 nM. nih.gov

Pin1: The prolyl isomerase Pin1 is overexpressed in many cancers and contributes to tumor progression. researchgate.net A novel series of Pin1 inhibitors based on a phenyl-imidazole acid core has been developed, with some compounds showing sub-micromolar inhibitory activity. researchgate.netresearchgate.net These inhibitors were shown to block prostate cancer cell growth in vitro, demonstrating their cell activity. researchgate.net The binding mode involves interactions between the inhibitor and residues in the enzyme's catalytic site. mdpi.com

Phosphodiesterase (PDE): PDEs are enzymes that regulate intracellular signaling by hydrolyzing second messengers like cAMP and cGMP. researchgate.net PDE4, in particular, is a target for inflammatory diseases. researchgate.net A series of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives were designed as novel PDE4 inhibitors. Through structure-based optimization, a lead compound with moderate PDE4 inhibitory activity (IC₅₀ of 4.78 µM) was improved to yield a derivative with an IC₅₀ of 0.48 µM. nih.govnih.gov

In Vitro Cellular Pathway Modulation and Signaling Studies

Beyond direct target engagement, imidazole derivatives modulate various intracellular signaling pathways, leading to diverse cellular responses, particularly in cancer cell lines.

Studies have shown that novel imidazole derivatives can significantly reduce the proliferation of myeloid leukemia cell lines (NB4 and K562). nih.gov This anti-proliferative effect is linked to the induction of apoptosis. Mechanistically, these compounds were found to downregulate the expression of AXL-Receptor Tyrosine Kinase (AXL-RTK) and key target genes of the Wnt/β-catenin signaling pathway, such as c-Myc and Axin2. nih.gov

In other cancer cell models, such as the A549 lung cancer cell line, certain imidazole derivatives have been shown to inhibit anchorage-independent growth and cell migration. rsc.org These effects were associated with cell cycle arrest in the G2/M phase and the induction of cellular senescence. rsc.org Furthermore, imidazole derivatives have been investigated for their ability to modulate epigenetic enzymes, such as sirtuins, which can alter gene expression patterns and influence metabolic pathways. researchgate.net

Mechanistic Investigations of Antimicrobial Properties (e.g., Antibacterial, Antifungal, Antiprotozoal)

The imidazole scaffold is a cornerstone of many antimicrobial agents. acs.orgresearchgate.net Its derivatives have demonstrated a wide spectrum of activity against bacteria, fungi, and protozoa. researchgate.netnih.gov

The antiprotozoal activity of imidazole and benzimidazole derivatives has been evaluated in vitro against parasites such as Trypanosoma cruzi, Trichomonas vaginalis, and various Leishmania species. nih.govpreprints.org For instance, a series of imidazole derivatives were tested against Leishmania infantum, with the most potent compounds showing IC₅₀ values of 8.0 µM and 12.7 µM. semanticscholar.org Other studies have reported on imidazole-based compounds with activity against Plasmodium falciparum, the parasite responsible for malaria, with an IC₅₀ value as low as 0.6 µM against a drug-resistant strain. semanticscholar.org The mechanism of action for nitroimidazole derivatives, a related class, often involves the reductive activation of the nitro group within the anaerobic parasite, leading to the formation of cytotoxic radicals. mdpi.com

Inhibition of Fungal Sterol Synthesis (e.g., CYP51) and Related Pathways

The primary mechanism of action for most azole antifungal agents is the disruption of the fungal cell membrane's integrity. nih.gov This is achieved by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450-dependent enzyme also known as CYP51. This enzyme is critical in the biosynthesis of ergosterol (B1671047), the main sterol component of the fungal cell membrane.

Inhibition of CYP51 blocks the conversion of lanosterol to ergosterol. researchgate.net This blockade leads to two major consequences: the depletion of ergosterol, which is vital for fungal membrane structure and function, and the accumulation of toxic 14α-methylated sterol precursors. The combined effect of ergosterol depletion and toxic intermediate accumulation disrupts membrane-bound enzyme activity, increases membrane permeability, and ultimately inhibits fungal growth and replication, resulting in a fungistatic effect. nih.govresearchgate.net The design of new azole derivatives continues to leverage this well-established mechanism, seeking to improve potency against resistant strains and enhance selectivity for the fungal CYP51 over human cytochrome P450 enzymes.

Assessment of Broad-Spectrum Antimicrobial Potential

Numerous studies have confirmed the broad-spectrum potential of imidazole derivatives. Novel N-substituted imidazole 2-aldoximes and their quaternary salts have demonstrated potent in vitro activity against a panel of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. researchgate.net The minimum inhibitory concentration (MIC) values for these compounds were reported to be in the range of 6.25 to 50.0 µg/mL. researchgate.net Similarly, other research has consistently shown that newly synthesized imidazole derivatives can inhibit the growth of various bacterial strains, underscoring their potential as antibacterial agents. researchgate.netnih.gov This broad activity is attributed to the versatility of the imidazole scaffold, which allows for structural modifications that can optimize activity against different microbial targets. researchgate.netacs.org The mechanisms can include interference with DNA replication, cell wall synthesis, or cell membrane disruption. researchgate.net

Structure Activity Relationship Sar Studies of 3 4 Methyl 1h Imidazol 1 Yl Propan 1 Amine Analogs

Influence of Imidazole (B134444) Ring Substitution on Biological Activitychemijournal.comnih.govjopir.in

The imidazole ring is a versatile scaffold in medicinal chemistry, capable of engaging in various noncovalent interactions, including hydrogen bonding, coordination bonds, and π-π stacking, which are essential for biological activity. nih.gov Its unique physicochemical properties make it a valuable component in drug design. jopir.in The nature and position of substituents on this heterocyclic core are primary determinants of the molecule's interaction with specific receptors or enzymes.

Effect of the Methyl Group at the C4-position of the Imidazole Ring

The methyl group at the C4 position of the imidazole ring in 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine is a key feature that can influence both the steric and electronic properties of the molecule. This substitution can impact how the ligand fits into a binding pocket and can affect the electron density of the imidazole ring, thereby modulating its interaction with target proteins.

In many heterocyclic scaffolds, the introduction of a methyl group can enhance binding affinity by occupying a specific hydrophobic pocket within the target protein. For example, in studies of kinase inhibitors, substituted imidazoles have emerged as potent agents, where such small alkyl groups can be crucial for optimizing interactions. nih.gov The position of the methyl group is also vital due to the tautomeric nature of non-symmetrically substituted imidazoles, which can influence which nitrogen atom is available for substitution and interaction. nih.gov

Impact of Halogenation (e.g., Bromine at C4) on Potency and Selectivitynih.gov

Halogenation is a common strategy in medicinal chemistry to enhance the pharmacodynamic and pharmacokinetic profiles of a lead compound. acs.org Introducing halogens like fluorine, chlorine, or bromine onto the imidazole ring can significantly affect ligand potency and selectivity. These modifications can alter the electronic nature of the ring and introduce the potential for halogen bonding, a specific type of non-covalent interaction with the target protein.

Studies on various heterocyclic compounds have shown that halogenation can lead to more potent and selective analogs. For instance, in one study, the introduction of electron-withdrawing halogen atoms to a phenyl ring attached to an imidazole core resulted in compounds with potent activity against T. gondii. mdpi.com The position of the halogen is critical; systematic introduction of halogens at different positions on a heterocyclic scaffold revealed that potency could be highly dependent on the location and size of the halogen atom. acs.org For example, monohalogenation at one position might produce potent ligands, while substitution at another position could lead to a decrease in affinity. acs.org Halogenation can also serve to block metabolic pathways, potentially improving the compound's metabolic stability. acs.org

Table 1: Illustrative Impact of Halogen Substitution on Biological Activity Note: This table is a generalized representation based on SAR principles for heterocyclic compounds and does not represent specific data for 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine.

| Substitution at C4 | Relative Potency | Key Interaction Type | Selectivity Profile |

|---|---|---|---|

| -CH₃ (Methyl) | Baseline | Hydrophobic | Moderate |

| -H (Unsubstituted) | Reduced | - | Low |

| -F (Fluoro) | Increased | Halogen Bond, H-Bond Acceptor | High |

| -Cl (Chloro) | Increased | Halogen Bond, Hydrophobic | Variable |

| -Br (Bromo) | Highly Increased | Strong Halogen Bond, Hydrophobic | High |

Role of Other Electrophilic and Nucleophilic Substituents on the Imidazole Moiety

Beyond methylation and halogenation, the introduction of other electrophilic (electron-withdrawing) or nucleophilic (electron-donating) groups can fine-tune the electronic properties of the imidazole ring. The amphoteric nature of imidazole means it is susceptible to both electrophilic and nucleophilic attacks, making it a versatile core for modification. researchgate.netnih.gov

Electrophilic Substituents : Groups like nitro (-NO₂) or cyano (-CN) are strongly electron-withdrawing. They decrease the electron density of the imidazole ring, which can impact its pKa and its ability to act as a hydrogen bond donor or acceptor. In some cases, such modifications have led to potent biological activity. mdpi.com For instance, research on imidazole-thiosemicarbazides showed that electron-withdrawing nitro and chloro substitutions resulted in potent inhibitors of tachyzoite growth. mdpi.com

Nucleophilic Substituents : Groups like amino (-NH₂) or hydroxyl (-OH) are electron-donating. They increase the electron density of the ring and can act as hydrogen bond donors, potentially forming new, favorable interactions within a receptor's binding site.

The strategic placement of these functional groups is essential for optimizing interactions with target biomolecules. nih.gov

Role of the Propane (B168953) Chain Length and Branching in Ligand-Target Interactionsnih.gov

The three-carbon (propane) chain linking the imidazole ring and the primary amine serves as a crucial spacer, dictating the spatial orientation of these two key pharmacophoric elements. Altering the length or rigidity of this linker can have profound effects on biological activity.

Studies on various classes of compounds, including those with imidazole moieties, have demonstrated that chain length is a critical parameter for optimal target engagement. mdpi.comnih.gov An increase or decrease in the number of methylene (B1212753) units can misalign the terminal functional groups (the imidazole ring and the amine) with their respective interaction points in the binding site, leading to a loss of affinity. For instance, research on imidazolium (B1220033) ionic liquids incorporated into hydrogels showed that varying the alkyl chain length systematically altered the material's mechanical and electrical properties, underscoring the influence of chain length on intermolecular interactions. nih.gov Similarly, in metal-imidazole complexes, the carbon chain length of associated carboxylates influenced the resulting catalytic activity. mdpi.comresearchgate.net Branching on the alkyl chain can introduce steric hindrance, which may be detrimental if it prevents the ligand from adopting the correct conformation for binding. Conversely, branching could be beneficial if it orients the molecule more favorably or provides additional hydrophobic interactions.

Significance of the Primary Amine Moiety for Specific Receptor or Enzyme Interactionsnih.gov

The terminal primary amine is a fundamental feature, often acting as a key anchoring point for ligand-receptor interactions. At physiological pH, this amine group is typically protonated, forming a positively charged ammonium (B1175870) ion. This cationic center can form strong ionic bonds or hydrogen bonds with anionic residues, such as aspartate or glutamate, within the binding site of a receptor or enzyme. vu.nl

This interaction is a hallmark of ligands for many aminergic G protein-coupled receptors (GPCRs), where the cationic amine is essential for binding. vu.nl The pharmacological effects of trace amines, a class of compounds that includes structures similar to the subject of this article, are often attributed to their interactions with aminergic pathways and specific trace amine-associated receptors (TAARs). nih.govnih.gov Modification of the primary amine to a secondary or tertiary amine, or its replacement with a neutral group, often leads to a significant decrease or complete loss of activity, confirming the critical role of this charged interaction.

Correlating Specific Structural Features with Observed Binding Affinity and Biological Efficacy

The biological activity of 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine analogs is a composite of the contributions from each of its structural components. A systematic SAR analysis allows for the correlation of specific molecular features with their functional consequences.

Imidazole Substituents : The C4-methyl group likely provides a beneficial hydrophobic interaction. Replacing it with a larger or more polar group could decrease affinity unless the target has a corresponding pocket. Halogenation at this or other positions can enhance potency through halogen bonding and improved electronic properties, but the effect is highly position-dependent. acs.org

Propane Linker : The three-carbon length appears to be an optimal spacer for many targets, allowing the imidazole and amine moieties to simultaneously engage their respective binding subsites. Deviations from this length (e.g., ethyl or butyl chains) would likely reduce efficacy due to improper alignment.

Terminal Amine : The primary amine's ability to become protonated and form a salt bridge is arguably the most critical interaction for anchoring the ligand to its target. Its removal or modification generally abrogates activity.

Table 2: Summary of Structure-Activity Relationships Note: This table provides a qualitative summary of expected SAR trends.

| Structural Feature | Modification | Expected Impact on Activity | Rationale |

|---|---|---|---|

| C4-Methyl Group | Removal (-H) | Decrease | Loss of hydrophobic interaction. |

| C4-Methyl Group | Halogenation (-Br) | Increase | Potential for halogen bonding; altered electronics. |

| Propane Chain | Shorten (Ethyl) or Lengthen (Butyl) | Decrease | Suboptimal spacing between pharmacophores. |

| Propane Chain | Branching | Variable / Decrease | Potential for steric hindrance or improved fit. |

| Primary Amine | Conversion to Secondary/Tertiary Amine | Decrease | Altered pKa and steric hindrance around the key ionic interaction site. |

| Primary Amine | Replacement with Neutral Group (e.g., -OH) | Significant Decrease / Loss | Elimination of the critical ionic anchoring point. |

Emerging Academic and Research Applications of 3 4 Methyl 1h Imidazol 1 Yl Propan 1 Amine

Precursors in Medicinal Chemistry and Drug Discovery Research (Lead Optimization)

The imidazole (B134444) ring is considered a "privileged structure" in medicinal chemistry, as it is a core component of many natural products and synthetic drugs with a wide range of biological activities. longdom.orgnih.gov The structure of 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine combines this important heterocycle with a flexible linker and a reactive primary amine, making it an ideal scaffold for lead optimization in drug discovery. The 4-methyl-imidazole ring can act as a bioisostere for other groups, participate in hydrogen bonding as both a donor and acceptor, and coordinate with metallic cofactors in enzyme active sites. nih.gov The propylamine (B44156) tail allows for the attachment of various functional groups, enabling chemists to systematically modify the compound's physicochemical properties to enhance potency, selectivity, and pharmacokinetic profiles. ijrpr.com

Development of Novel Ligands for G Protein-Coupled Receptors (GPCRs) and Ion Channels

The imidazole core is famously present in histamine (B1213489), a key biogenic amine that modulates a variety of physiological responses through its interaction with histamine receptors, which are a class of G Protein-Coupled Receptors (GPCRs). longdom.org The structural similarity of 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine to histamine and other biogenic amines makes it a compelling starting point for the design of novel GPCR and ion channel ligands.

Researchers have utilized similar imidazole-propylamine scaffolds to synthesize libraries of compounds for biological screening. For instance, the closely related compound 3-(1H-imidazol-1-yl)propan-1-amine has been used as a key building block to synthesize a series of N-(3-(1H-Imidazol-1-yl)propyl)-indole-2-carboxamides. nih.gov These compounds were designed as potential inhibitors of heme oxygenase-1 (HO-1), an enzyme with relevance to GPCR signaling pathways. The synthesis involves a straightforward amide coupling reaction between the primary amine of the imidazole precursor and a carboxylic acid, demonstrating the utility of this scaffold in generating diverse molecular architectures for lead optimization.

Table 1: Representative Synthesis Using an Imidazole-Propylamine Scaffold

| Precursor | Reactant | Product | Application Area |

| 3-(1H-imidazol-1-yl)propan-1-amine | Indole-2-carboxylic acid derivatives | N-(3-(1H-Imidazol-1-yl)propyl)-indole-2-carboxamides | Enzyme Inhibition (HO-1) nih.gov |

| 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine | Various Carboxylic Acids | Potential Library of N-substituted amides | GPCR/Ion Channel Ligand Discovery |

Design and Synthesis of Selective Enzyme Inhibitors

The imidazole group is a highly effective coordinating ligand for metal ions, such as zinc, which are often found in the active sites of metalloenzymes. nih.gov This property has been widely exploited in the design of enzyme inhibitors. The 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine scaffold provides an imidazole ring to target the enzyme's active site and a primary amine handle for building out the rest of the inhibitor to achieve high affinity and selectivity.

A significant application is seen in the development of tyrosine kinase inhibitors, where a derivative, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, serves as a crucial intermediate. nih.gov This intermediate is synthesized and then incorporated into larger molecules designed to target specific kinases. This research highlights how the 4-methyl-imidazole-aniline core is used as a foundational piece in constructing complex and potent enzyme inhibitors. nih.gov Similarly, imidazole-containing peptidomimetics have been successfully designed as potent and selective inhibitors of protein farnesyltransferase (PFTase), where the imidazole coordinates to the catalytic zinc ion. nih.gov Other research has focused on synthesizing novel imidazole derivatives as inhibitors for p38 MAP kinase, further underscoring the broad applicability of the imidazole scaffold in targeting diverse enzyme classes. nih.gov

Table 2: Imidazole Scaffolds in Enzyme Inhibitor Design

| Target Enzyme | Imidazole-Containing Scaffold/Intermediate | Role of Imidazole |

| Tyrosine Kinases | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | Core structural component nih.gov |

| Protein Farnesyltransferase | Imidazole-containing peptidomimetics | Zinc coordination in active site nih.gov |

| p38 MAP Kinase | N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amides | Core structural component nih.gov |

| PARP-1 | 1H-thieno[3,4-d]imidazole-4-carboxamide | Core structural component nih.gov |

Ligands in Coordination Chemistry and Catalysis

In the field of coordination chemistry, 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine is a highly versatile ligand. It can function as a bidentate N,N'-donor, chelating to a single metal center through the pyridine-type nitrogen of the imidazole ring and the nitrogen of the terminal amine. The flexible propyl chain allows it to form a stable six-membered chelate ring, which is entropically favored. The different electronic properties of the two nitrogen donors—the sp2-hybridized imidazole nitrogen and the sp3-hybridized amine nitrogen—can lead to interesting coordination geometries and reactivity in the resulting metal complexes.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine to act as a bridging ligand between two different metal centers makes it an excellent candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.comrsc.org These materials are of immense interest due to their potential applications in gas storage, separation, and catalysis. mdpi.com

Research on structurally analogous ligands provides strong evidence for this application. For example, zinc(II) coordination polymers have been successfully synthesized using 3-(1H-imidazol-1-yl)propanoate linkers. chemrxiv.orgchemrxiv.org In these structures, the zinc ions are tetrahedrally coordinated, connecting to two imidazole nitrogens and two carboxylate groups from four different linkers. This results in the formation of 2D networks or single polymer chains, demonstrating how such linkers can be used to build extended solid-state architectures. chemrxiv.org The substitution of the carboxylate group with the amine group in 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine would provide a similar N,N'-donating linker for the self-assembly of novel coordination polymers with potentially different structural and functional properties.

Applications in Homogeneous and Heterogeneous Catalysis (e.g., Organocatalysis)

Imidazole and its derivatives are well-established as effective organocatalysts in a variety of organic transformations. researchgate.netias.ac.in The imidazole ring can act as a nucleophilic catalyst or a general base. Studies on the cholinesterase-like organocatalysis by imidazole derivatives have shown they can accelerate hydrolysis reactions. researchgate.netnih.gov Interestingly, one study found that the presence of a C-4 methyl substituent, as is the case in 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine, decreases the catalytic efficiency of the imidazole ring in acetylthiocholine (B1193921) hydrolysis compared to unsubstituted imidazole. nih.gov This suggests that the methyl group may exert a negative mesomeric or steric effect, a detail that is crucial for designing catalysts with tailored activity.

Furthermore, metal complexes formed with 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine as a ligand could serve as homogeneous catalysts. The ligand's structure can be tuned to modify the steric and electronic environment of the metal center, thereby influencing the catalyst's activity and selectivity. When incorporated into MOFs, these complexes can function as heterogeneous catalysts, combining the advantages of high activity with ease of separation and recyclability. mdpi.com

Advanced Materials Science Applications

The unique properties of the imidazole ring and the primary amine group make 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine a valuable component in materials science. researchgate.net Imidazole-based polymers are known to readily associate with biological molecules through hydrogen bonding, while the primary amine allows for covalent incorporation into larger structures. researchgate.net

The terminal amine group is particularly useful as it can undergo a wide range of chemical reactions, such as amidation, reductive amination, and isocyanate addition. This allows the molecule to be grafted onto surfaces or integrated into polymer backbones. Such functionalization can be used to create advanced materials with tailored properties, including:

Antimicrobial Surfaces: By attaching the molecule to a surface, the imidazole moiety can confer antimicrobial properties.

Metal-Ion Adsorbents: Polymers functionalized with this compound could be used for the selective extraction of metal ions from aqueous solutions, leveraging the chelating ability of the N,N'-donor sites. researchgate.net

Functionalized Ionic Liquids: The nitrile analog, 3-(1H-imidazol-1-yl)propanenitrile, is a known precursor to functionalized ionic liquids. nih.gov Similarly, the amine group of 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine could be quaternized to produce novel amine-functionalized ionic liquids with potential applications as specialized solvents or electrolytes.

The combination of a biologically active heterocycle and a reactive functional group in a single, relatively simple molecule provides a versatile platform for the development of new functional materials.

Polymer Chemistry and Functional Material Development

The bifunctional nature of 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine, possessing both a reactive primary amine and a coordinative/catalytic imidazole group, positions it as a significant monomer and building block in polymer science. The imidazole ring is a common motif in nature, notably in the amino acid histidine, and its inclusion in synthetic polymers can impart unique properties. Imidazole-containing polymers are known to participate in hydrogen bonding and can be designed to respond to stimuli such as pH.

The primary amine allows the molecule to be incorporated into polymer backbones through step-growth polymerization with comonomers like dicarboxylic acids or diisocyanates to form polyamides and polyureas, respectively. Alternatively, it can be used to functionalize pre-existing polymers that contain reactive side groups such as carboxylic acids or esters. The imidazole moiety, on the other hand, can act as a ligand for metal ion coordination, leading to the formation of metallopolymers or polymer networks with applications in catalysis and separation. Furthermore, polymers containing imidazole groups have been investigated for their thermal stability, with studies showing that imidazole-containing copolymers can exhibit higher thermal stability than their unmodified counterparts.

| Polymer Type | Role of the Compound | Key Functional Group Utilized | Potential Application |

|---|---|---|---|

| Polyamide | Monomer | Primary Amine (-NH2) | High-performance fibers, films |

| Functionalized Polyacrylate | Modifying Agent | Primary Amine (-NH2) | Adhesives, pH-responsive hydrogels |

| Metallopolymer | Ligand Source | Imidazole Ring | Catalysis, sensors, separation media |

| Epoxy Resin | Curing Agent | Primary Amine (-NH2) | Coatings, composites, adhesives |

Surface Modification and Fabrication of Functional Coatings

The distinct functionalities of 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine make it an excellent candidate for surface modification and the development of functional coatings. The primary amine group provides a strong anchor point for grafting the molecule onto various substrates. For instance, it can form covalent bonds with surfaces rich in hydroxyl or carboxyl groups, such as silica (B1680970), metal oxides, and certain polymers, often facilitated by silane (B1218182) coupling agents or carbodiimide (B86325) chemistry. This covalent attachment ensures the long-term stability of the modified surface.

The imidazole ring, exposed on the surface after grafting, can impart specific functionalities. Imidazole and its derivatives are well-known for their ability to coordinate with metal ions, a property that is exploited in the design of anti-corrosion coatings. Research has shown that self-assembled films of imidazole-containing molecules can form protective layers on metal surfaces like iron, significantly inhibiting corrosion. The imidazole ring can chelate with metal ions on the surface, forming a dense barrier that prevents contact with corrosive agents. This approach could be highly effective for protecting metals from atmospheric corrosion.

| Substrate | Attachment Chemistry | Resulting Surface Functionality | Potential Application |

|---|---|---|---|

| Silica/Glass | Amine reaction with epoxy or isocyanate silanes | Metal ion chelation, catalytic sites | Chromatography, heterogeneous catalysis |

| Iron/Steel | Imidazole coordination to surface metal ions | Corrosion resistance | Protective coatings |

| Gold | Amine reaction with NHS-ester terminated SAMs | Biomolecule immobilization | Biosensors |

| Polymer Films (e.g., COOH-functionalized) | Amide bond formation (e.g., via EDC/NHS) | pH-buffering capacity, antimicrobial | Functional membranes, biomedical devices |

Development of Dyes and Optical Applications

In the field of optical materials, 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine can serve as a crucial synthetic intermediate for the creation of functional dyes and fluorophores. While the compound itself is not a chromophore, its primary amine group is a versatile handle for chemical modification. It can be readily reacted with various chromophoric structures, such as those containing activated esters, isothiocyanates, or sulfonyl chlorides, to covalently link the imidazole moiety to a dye scaffold.

The incorporation of an imidazole ring can significantly influence the photophysical properties of a dye. The imidazole group can act as an auxochrome, modifying the absorption and emission wavelengths of the chromophore. Moreover, the nitrogen atoms in the imidazole ring can alter the electron density of the dye system and participate in photoinduced electron transfer or charge transfer processes. The pH-sensitive nature of the imidazole ring is particularly interesting, as its protonation state can change the electronic properties of the dye, leading to pH-dependent shifts in its optical spectrum. This property is highly desirable for the development of chemical sensors. Researchers have successfully developed imidazole-based fluorescent dyes for various applications, including the labeling of biomolecules.

| Dye Class | Synthetic Role of Compound | Function of Imidazole Moiety | Example Optical Application |

|---|---|---|---|

| Styryl Dyes | Amine precursor for building donor group | Modulate electron-donating strength | Nonlinear optics, fluorescent probes |

| Benzoxadiazole Dyes | Linker to fluorophore core | Enhance stability, provide labeling site | Fluorescent labeling reagents |

| Coumarin Dyes | Amine for substitution at C-7 position | Auxochrome, pH-sensing element | pH sensors, cellular imaging |

| Thiophenylimidazole Dyes | Building block for the imidazole ring | Core part of the fluorophore | Ion recognition probes, sensor materials |

Agrochemical Applications: Investigation as Plant Growth Regulators or Protective Agents

The imidazole scaffold is present in a number of biologically active molecules used in agriculture. For instance, the imidazolinone class of herbicides, which includes compounds like Imazapyr, acts by inhibiting an essential plant enzyme, acetolactate synthase, thereby disrupting protein synthesis and cell growth. Additionally, certain imidazole-containing chalcones have demonstrated potent antifungal activity, suggesting their potential as crop protective agents.

Given this precedent, 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine represents a valuable starting point for the synthesis of new agrochemical candidates. Its structure could be systematically modified to explore structure-activity relationships for herbicidal or fungicidal effects. The primary amine allows for the straightforward synthesis of amide, urea, or thiourea (B124793) derivatives, expanding the chemical diversity for biological screening. The 4-methylimidazole (B133652) portion could mimic the binding interactions of existing imidazole-based agrochemicals with their target enzymes. While direct application as a plant growth regulator is less established, many nitrogenous compounds can influence plant development, and derivatives could be screened for such activity. Plant growth regulators often act by interfering with hormone biosynthesis, such as gibberellins.

Strategies in Bioconjugation and Chemical Biology Tool Development

Bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids, is a cornerstone of modern chemical biology. The compound 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine is well-suited for these applications due to its terminal primary amine, which serves as an effective nucleophile for forming stable covalent bonds.

A common strategy involves reacting the amine with N-hydroxysuccinimide (NHS) esters of molecules of interest (e.g., fluorophores, biotin, or small-molecule drugs) to form a stable amide bond. The propyl chain acts as a flexible linker, providing spatial separation between the conjugated payload and the biomolecule, which can help preserve the biomolecule's function. The imidazole group can also play a role, for example, by providing an additional interaction site or by influencing the local chemical environment. Dye-imidazole conjugates have been specifically developed as reagents for labeling phosphomonoesters, such as nucleotides, for analysis. This demonstrates the utility of such structures in creating sophisticated tools for biological research.

| Payload to Conjugate | Reactive Partner on Payload | Bond Formed | Application of Resulting Tool |

|---|---|---|---|

| Fluorescent Dye (e.g., FITC) | Isothiocyanate | Thiourea | Fluorescent labeling of proteins/antibodies |

| Biotin | NHS-ester | Amide | Affinity purification, detection (e.g., Western blotting) |

| Small-Molecule Drug | Activated Carboxylic Acid | Amide | Targeted drug delivery (Antibody-Drug Conjugates) |

| Crosslinker | NHS-ester | Amide | Studying protein-protein interactions |

Future Research Directions and Unaddressed Challenges

Development of Novel, Sustainable, and High-Yield Synthetic Routes for Specific Isomers

The synthesis of imidazole (B134444) derivatives is a well-established field, yet the demand for more environmentally friendly and efficient methods is driving new research. researchgate.netrsc.org Future efforts will likely focus on developing synthetic pathways that are not only high-yielding but also sustainable. This includes the use of green chemistry principles such as solvent-free reactions, microwave-assisted synthesis, and the use of reusable catalysts. researchgate.netasianpubs.orgresearchgate.net For a compound like 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine, the development of stereospecific synthetic routes to obtain particular isomers in high purity is a significant challenge that needs to be addressed. Novel methodologies, such as those involving metal-free acid-catalyzed oxidation and coupling, or the use of heterogeneous catalysts, could provide efficient access to specific, functionally distinct isomers. rsc.orgresearchgate.netnih.gov

Recent advances have highlighted the utility of multicomponent reactions which allow for the construction of complex imidazole structures in a single step, often with high atom economy. organic-chemistry.org The adaptation of such methods for the specific synthesis of 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine and its derivatives could significantly streamline their production. organic-chemistry.org

| Methodology | Key Features | Potential Advantages | References |

|---|---|---|---|

| Classical Synthesis (e.g., Debus-Radziszewski) | Condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. | Well-established and versatile. | ijpsjournal.com |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Reduced reaction times, often higher yields. | researchgate.netresearchgate.net |

| Solvent-Free Synthesis | Reactions are conducted without a solvent. | Environmentally friendly, reduced waste. | asianpubs.org |

| Heterogeneous Catalysis | Use of solid catalysts that are easily separated from the reaction mixture. | Catalyst reusability, simplified purification. | researchgate.netnih.gov |

Advanced Mechanistic Elucidation of Biological Activities at a Molecular Level

While many imidazole derivatives are known to possess a wide range of biological activities, the precise molecular mechanisms are often not fully understood. nih.govnih.gov For 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine and related compounds, future research must prioritize the detailed elucidation of their interactions with biological targets. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling can provide insights into the binding modes and structure-activity relationships of these compounds. nih.gov

A significant area of investigation is the role of imidazole derivatives as enzyme inhibitors. nih.gov For instance, some imidazoles are known to inhibit cytochrome P450 enzymes, which has important implications for drug metabolism and potential drug-drug interactions. wikipedia.orgresearchgate.net Understanding the specific isoforms of enzymes that are inhibited by 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine and the mechanism of this inhibition (e.g., competitive, non-competitive) is crucial for its development as a therapeutic agent. nih.gov Furthermore, the ability of the imidazole ring to coordinate with metal ions is a key aspect of its biological activity in metalloenzymes. researchgate.net

Exploration of New Preclinical Therapeutic Avenues for Imidazole Amine Derivatives

The structural versatility of the imidazole nucleus has made it a privileged scaffold in medicinal chemistry, with derivatives showing potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govnih.goveurekaselect.com A key future direction is the systematic exploration of new preclinical therapeutic applications for imidazole amine derivatives like 3-(4--methyl-1H-imidazol-1-yl)propan-1-amine.

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, imidazole derivatives have shown promise as multi-target-directed agents. researchgate.net They may exert neuroprotective effects by modulating factors like oxidative stress, neuroinflammation, and protein misfolding. eurekaselect.comnih.gov Further preclinical studies are needed to evaluate the efficacy of specific imidazole amines in relevant animal models of these diseases. researchgate.net Similarly, in oncology, the anticancer potential of imidazole derivatives can be attributed to their ability to interfere with key cellular processes in cancer cells, such as DNA replication and repair, leading to apoptosis. nih.gov

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Activity Prediction